molecular formula C9H6N2O2 B3042281 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde CAS No. 545424-46-2

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde

Cat. No. B3042281
CAS RN: 545424-46-2
M. Wt: 174.16 g/mol
InChI Key: PZQDAKKBCZMUTR-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde is a compound with the CAS Number: 545424-46-2 and a molecular weight of 174.16 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as this compound, involves various methods . These techniques could be used in the future in medicine and agriculture .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Chemical Reactions Analysis

A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized . The synthesized compounds underwent thorough characterization using 1HNMR, 13CNMR, HRMS, and mass spectrum analyses .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Optical Studies

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde derivatives are extensively explored for their potential in synthesizing metal complexes. One such study focused on the synthesis and optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes. These complexes were characterized by various spectroscopic methods, revealing insights into their geometrical and optical properties (Mekkey, Mal, & Kadhim, 2020).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been a key area of research. A study synthesized benzaldehyde oxime ethers with substituted 1,3,4-oxadiazoles, revealing significant activity against Bacillus subtilis, an indicator of their potential as antimicrobial agents (Papakonstantinou-Garoufalias et al., 1998).

Synthesis of Novel Derivatives

Researchers have also synthesized novel 1,3,4-oxadiazole bearing compounds for exploring their biological activities. One study reported the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were tested for their enzyme inhibition properties (Khalid et al., 2016).

Structural and Spectroscopic Studies

The structural and spectroscopic properties of novel this compound derivatives have been explored using various analytical techniques. One such study provided detailed insights into the geometrical parameters, infrared spectrum, and electronic properties of these compounds (Amiri et al., 2016).

Corrosion Inhibition Properties

The application of this compound derivatives in corrosion inhibition has been examined. A study explored the corrosion inhibition properties of such derivatives on mild steel in sulfuric acid, using various analytical methods (Ammal et al., 2018).

Safety and Hazards

The safety information for 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde includes GHS07 Pictograms and a Signal Word of Warning . The Hazard Statements are H302-H315-H319-H335 and the Precautionary statements are P261-P305+P351+P338 .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . Based on these techniques, these compounds could be used in the future in medicine and agriculture .

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer , antiviral , anti-inflammatory , and antibacterial effects . These properties suggest that 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been documented.

Cellular Effects

They have been found to inhibit the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle regulation . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that oxadiazole derivatives can inhibit EGFR, which plays a critical role in governing the cell cycle . This inhibition could involve binding interactions with the enzyme, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .

Metabolic Pathways

Oxadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .

Transport and Distribution

Some oxadiazole derivatives have shown good oral availability, suggesting that they may be well-absorbed and distributed in the body .

properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQDAKKBCZMUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the product from step B (175 mg, 0.80 mmol) in a 1:1 mixture of tetrahydrofuran/water (2 mL) at room temperature was added p-toluenesulfonic acid (50 mg, 0.3 mmol). The reaction mixture was stirred at room temperature for 1 h, and partitioned between dichloromethane and sat. aq. NaHCO3. The organic layer was dried with Na2SO4, and concentrated in vacuo to give 100 mg (72%) of the title product, which was used without further purification. MS 175 (M+H)+.
Name
product
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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